N,N,N',N'-Tetramethylmethanediamine
Overview
Description
N,N,N',N'-Tetramethylmethanediamine is a chemical reagent that has been utilized in the aminomethylation of terminal acetylenes. This process is facilitated by the presence of transition metals and lanthanide complexes and salts, leading to the formation of N,N-dimethylprop-2-yn-1-amines with high yield and selectivity .
Synthesis Analysis
The synthesis of N,N,N',N'-Tetramethylmethanediamine and its derivatives has been explored in various studies. For instance, the synthesis of transition-metal complexes with ligands related to N,N,N',N'-Tetramethylmethanediamine has been reported, demonstrating the versatility of this compound in forming stable complexes with metals such as copper, iron, cobalt, and zinc . Additionally, the synthesis of structurally complex tetramines starting from thiophene-2-carbaldehyde and pentaerythrityl tetramine has been achieved, indicating the potential for creating a wide array of derivatives from N,N,N',N'-Tetramethylmethanediamine .
Molecular Structure Analysis
The molecular structure of N,N,N',N'-Tetramethylmethanediamine has been determined using crystallography and quantum chemical methods. It crystallizes in the monoclinic crystal system and exhibits specific conformational characteristics as revealed by Hirshfeld surface analysis . Furthermore, the crystal structure of related nickel(II) chains synthesized from derivatives of N,N,N',N'-Tetramethylmethanediamine has been characterized, showing the compound's ability to form complex structures with transition metals .
Chemical Reactions Analysis
N,N,N',N'-Tetramethylmethanediamine participates in a variety of chemical reactions, particularly as a ligand in the formation of metal complexes. The resulting complexes exhibit interesting properties, such as hydrogen bonding and specific geometric arrangements around the metal ions, which are stabilized by strong intermolecular interactions . The compound's reactivity with acetylenes to form amines also highlights its role in synthetic organic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N,N,N',N'-Tetramethylmethanediamine are not detailed in the provided papers, the studies do give insights into the properties of its complexes. For example, the crystal structures of these complexes provide information on their stability and the nature of their intermolecular interactions . The high yield and selectivity of the aminomethylation reaction also suggest that N,N,N',N'-Tetramethylmethanediamine has favorable reactivity and selectivity as a reagent .
Scientific Research Applications
Ionic Adduct Formation
N,N,N',N'-Tetramethylmethanediamine is used in the synthesis of ionic adducts with fluorine-containing β-diketones. These adducts are notable for their low melting points and thermal stability, with some being liquid at room temperature. The formation of these adducts has been studied in detail, providing insights into their thermal properties and potential applications (Gupta, Twamley, & Shreeve, 2005).
Aminomethylation of Acetylenes
A novel method utilizing N,N,N',N'-Tetramethylmethanediamine for the aminomethylation of terminal acetylenes has been developed. This procedure, involving transition metals and lanthanide complexes and salts, leads to the formation of N,N-dimethylprop-2-yn-1-amines with high yield and selectivity (Shaibakova, Titova, Ibragimov, & Dzhemilev, 2008).
Reaction with Pheophorbide
The compound reacts with pheophorbide a methyl ester, leading to derivatives of chlorin e6. This reaction is significant in synthesizing specific chlorin derivatives, which have various applications, including in photodynamic therapy (Belykh, Tarabukina, Gruzdev, & Kuchin, 2009).
Crystal Structure Analysis
Structural analysis of N,N,N',N'-tetramethylethanediamine, a closely related compound, has been performed. Quantum chemical methods and Hirshfeld surface analysis were used to investigate its conformation and intermolecular interactions, which are crucial for understanding its behavior in various reactions (Schrimpf, Otte, & Strohmann, 2022).
Luminescence Studies
The cadmium(53P1)-photosensitized luminescence of aliphatic diamines, including N,N,N',N'-tetramethylmethanediamine, has been studied. These findings are essential in understanding the luminescence properties of these compounds, which can be applied in various fields, such as material sciences and sensor technologies (Yamamoto, Sueishi, & Nishimura, 1991).
CO2 Capture Studies
N,N,N',N'-tetramethylmethanediamine has been investigated for its application in post-combustion CO2 capture. The study included analyzing the acid-base properties of the diamines and their absorption capabilities. The results highlighted the potential of structurally modified diamines as promising bicarbonate forming absorbents in CO2 absorption processes (Xiao, Cui, Zou, Yang, Gao, & Liang, 2020).
Safety And Hazards
N,N,N’,N’-Tetramethylmethanediamine is a highly flammable liquid that poses significant safety risks . This compound can ignite easily if exposed to heat, sparks, or flames, making it crucial to handle with extreme caution . In addition, inhalation of its fumes can cause corrosive injuries to the upper respiratory tract and lungs .
properties
IUPAC Name |
N,N,N',N'-tetramethylmethanediamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVLIHKENZQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058761 | |
Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
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Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., Colorless liquid; [Alfa Aesar MSDS] | |
Record name | TETRAMETHYLMETHYLENEDIAMINE | |
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Record name | N,N,N',N'-Tetramethylmethylenediamine | |
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Product Name |
N,N,N',N'-Tetramethylmethanediamine | |
CAS RN |
51-80-9 | |
Record name | TETRAMETHYLMETHYLENEDIAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bis(dimethylamino)methane | |
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Record name | N,N,N',N'-Tetramethylmethanediamine | |
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Record name | Bis(dimethylamino)methane | |
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Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
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Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
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Record name | N,N,N',N'-tetramethylmethylenediamine | |
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Record name | N,N,N',N'-TETRAMETHYLMETHANEDIAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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